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Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1-Cyclohexenyl acetate, a valuable intermediate in organic synthesis. The following sections

detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data, along with the experimental protocols for these analyses.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the ¹H NMR, ¹³C NMR,

IR, and Mass Spectra of 1-Cyclohexenyl acetate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 1-Cyclohexenyl acetate
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

5.42 t 3.9 1H =CH-

2.12 s - 3H -C(=O)CH₃

2.08-1.92 m - 4H
-CH₂-C=, =C-

CH₂-

1.75-1.55 m - 4H -CH₂-CH₂-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: ¹³C NMR Spectroscopic Data for 1-Cyclohexenyl acetate

Chemical Shift (δ) ppm Assignment

169.5 C=O

145.1 =C-O

113.8 =CH-

29.8 -CH₂-

24.3 -CH₂-

22.8 -CH₂-

21.0 -CH₃

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 1-Cyclohexenyl acetate
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Wavenumber (cm⁻¹) Intensity Assignment

2938 Strong C-H stretch (alkane)

1757 Strong C=O stretch (ester)

1686 Medium C=C stretch (alkene)

1369 Medium C-H bend (alkane)

1211 Strong C-O stretch (ester)

1128 Medium C-O stretch

Mass Spectrometry (MS)
Table 4: Major Fragments in the Mass Spectrum of 1-Cyclohexenyl acetate

m/z Relative Intensity (%) Possible Fragment

98 100 [M - CH₂CO]⁺

83 35 [C₆H₁₁]⁺

70 20 [C₅H₆]⁺

55 30 [C₄H₇]⁺

43 80 [CH₃CO]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this

guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of 1-Cyclohexenyl acetate is dissolved in

0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube. A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
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¹H NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters: A standard proton pulse program is used. Key parameters include

a spectral width of approximately 10-15 ppm, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 16 to 64 scans are acquired to achieve a good

signal-to-noise ratio.

Processing: The free induction decay (FID) is Fourier transformed, and the resulting

spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS

signal.

¹³C NMR Spectroscopy:

Instrument: A high-resolution NMR spectrometer (e.g., 100 MHz or higher for carbon).

Acquisition Parameters: A proton-decoupled pulse sequence is used to simplify the

spectrum to single lines for each unique carbon atom. A spectral width of approximately

200-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans

(typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are

required.

Processing: Similar to ¹H NMR, the FID is Fourier transformed, phased, and baseline

corrected. Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation: As 1-Cyclohexenyl acetate is a liquid, a thin film is prepared by

placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) salt plates.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The

sample is then placed in the instrument's sample holder, and the spectrum is acquired over a
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typical range of 4000-400 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the

signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction and Ionization: The analysis is typically performed using a Gas

Chromatograph coupled to a Mass Spectrometer (GC-MS). A dilute solution of 1-
Cyclohexenyl acetate in a volatile solvent (e.g., dichloromethane or ether) is injected into

the GC. The sample is vaporized and separated on a capillary column. As the compound

elutes from the GC column, it enters the mass spectrometer and is ionized, most commonly

by electron impact (EI) at 70 eV.

Mass Analysis: The resulting positively charged fragments are separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: A detector records the abundance of each fragment, generating a mass spectrum.

Mandatory Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid

organic compound like 1-Cyclohexenyl acetate.
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General Workflow for Spectroscopic Analysis
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Workflow for Spectroscopic Analysis
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To cite this document: BenchChem. [Spectroscopic Profile of 1-Cyclohexenyl Acetate: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b073271#spectroscopic-data-of-1-cyclohexenyl-
acetate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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